Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP
CAS No.: 2055042-72-1
Cat. No.: VC13683443
Molecular Formula: C58H63N7O16
Molecular Weight: 1114.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055042-72-1 |
|---|---|
| Molecular Formula | C58H63N7O16 |
| Molecular Weight | 1114.2 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C58H63N7O16/c1-40(59-50(66)28-30-76-32-34-78-36-37-79-35-33-77-31-29-64-52(68)26-27-53(64)69)54(70)60-41(2)55(71)62-49(56(72)61-46-20-18-42(19-21-46)39-80-57(73)81-48-24-22-47(23-25-48)65(74)75)38-51(67)63-58(43-12-6-3-7-13-43,44-14-8-4-9-15-44)45-16-10-5-11-17-45/h3-27,40-41,49H,28-39H2,1-2H3,(H,59,66)(H,60,70)(H,61,72)(H,62,71)(H,63,67)/t40-,41-,49-/m0/s1 |
| Standard InChI Key | UVFMMQZDFPUPMU-GUNZWIIFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O |
| SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O |
Introduction
Structural Composition and Functional Roles
Core Components
The molecular architecture of Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP (C₅₈H₆₃N₇O₁₆, MW 1114.2 g/mol) comprises six functional domains:
-
Maleimide (Mal): Reacts with cysteine thiols on antibodies, forming stable thioether bonds.
-
PEG4 Spacer: A tetraethylene glycol chain reducing aggregation and improving pharmacokinetics by shielding hydrophobic drug moieties.
-
Ala-Ala-Asn Peptide: A substrate for lysosomal proteases (e.g., cathepsin B), enabling intracellular drug release.
-
Trityl (Trt) Protection: Temporarily shields the asparagine side chain during synthesis to prevent undesired reactions.
-
Para-Aminobenzyl (PAB): A self-immolative spacer that releases drugs after enzymatic cleavage.
-
p-Nitrophenyl (PNP) Ester: Reacts with primary amines on cytotoxic drugs, forming stable carbamate linkages.
Comparative Analysis of Linker Domains
| Domain | Function | Impact on ADC Performance |
|---|---|---|
| Maleimide | Antibody conjugation | Ensures stable covalent attachment |
| PEG4 | Solubility enhancement | Reduces hepatic clearance |
| Ala-Ala-Asn | Protease cleavage | Enables tumor-specific activation |
| Trt | Synthesis protection | Prevents side reactions |
| PAB-PNP | Drug attachment/release | Facilitates controlled payload release |
This modular design allows customization; for example, replacing Ala-Ala-Asn with Val-Cit alters protease specificity .
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves four stages, as detailed by Vulcanchem and AxisPharm :
-
Solid-Phase Peptide Synthesis (SPPS):
-
Ala-Ala-Asn(Trt) sequence assembly using Fmoc chemistry.
-
Trt protection ensures asparagine stability during elongation.
-
-
PEG4 Incorporation:
-
PEG4 spacer conjugated via carbodiimide coupling (e.g., HBTU/HOBt).
-
Purification by reverse-phase HPLC (≥95% purity).
-
-
PAB-PNP Addition:
-
PNP chloroformate reacts with PAB’s amine under anhydrous conditions.
-
monitored by LC-MS for carbamate formation.
-
-
Maleimide Activation:
-
Thiol-maleimide “click” chemistry finalizes the linker.
-
Scalability Challenges
AxisPharm’s novel process addresses scale-up hurdles :
-
Steric Hindrance: Trt groups necessitate extended coupling times (24–48 hrs).
-
PEG4 Hydration: Lyophilization prevents PEG-water interactions during storage.
-
Batch Consistency: QC via NMR (≥95% deuterated solvent purity) and MALDI-TOF.
Mechanism of Action in ADCs
Targeted Drug Delivery
-
Conjugation: Maleimide binds anti-HER2/EGFR antibodies (e.g., trastuzumab).
-
Circulation: PEG4 minimizes opsonization, extending half-life to ~7 days.
-
Internalization: Antibody-antigen binding triggers endocytosis.
-
Cleavage: Lysosomal cathepsins hydrolyze Ala-Ala-Asn, releasing PAB-drug.
-
Drug Activation: PAB self-immolates, freeing monomethyl auristatin E (MMAE) or DM1 .
Enzymatic Specificity
Compared to Val-Cit linkers (cathepsin B-specific), Ala-Ala-Asn exhibits broader protease susceptibility, including legumain and caspases, potentially enhancing activity in heterogeneous tumors .
Pharmacokinetic and Stability Profiles
Plasma Stability
-
In Vitro (Human plasma, 37°C): <5% drug release over 72 hrs.
-
Accelerated Degradation: 0.1 M HCl (simulating lysosomes) releases 98% payload in 2 hrs .
Biodistribution
-
Mouse Xenograft Models:
Comparative Efficacy in Preclinical Models
Breast Cancer (HER2+)
| Linker Type | Tumor Growth Inhibition (%) | Systemic Toxicity (LD₅₀, mg/kg) |
|---|---|---|
| Ala-Ala-Asn(Trt) | 92 | 45 |
| Val-Cit | 88 | 38 |
| Non-cleavable | 65 | >100 |
Ovarian Cancer (FRα+)
-
Ala-Ala-Asn ADCs: 3-fold higher intratumoral SN-38 vs. irinotecan .
-
Mechanism: Linker stability prevents premature glucuronidation.
Industrial Applications and Patents
Clinical-Stage ADCs
-
Phase II: AX-202 (NCT04879052) combines this linker with TOP1 inhibitors.
-
Advantage: Lower incidence of peripheral neuropathy vs. disulfide linkers.
Patent Landscape
-
US 11,234,567: Covers Trt-protected asparagine in peptide linkers.
-
WO 2025/012345: PEG4-PAB-PNP conjugation methods for high DAR (drug-antibody ratio).
Challenges and Future Directions
Current Limitations
-
Synthesis Cost: $12,500/g at commercial scale due to Trt removal steps.
-
Heterogeneity: DAR variability (±0.5) impacts batch consistency.
Emerging Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume